Potency Differential in a Transient MCAO Neuroprotection Model: 1,4‑Diethyl‑4‑piperidinol‑Derived 4a versus Flunarizine
In a transient middle cerebral artery occlusion (MCAO) model in mice, the 1,4‑diethyl‑4‑piperidinol‑derived lead compound 4a (SUN N5030) demonstrated a 1.7‑fold greater neuroprotective potency than the reference standard flunarizine (1a), which produced only minor reductions in neuronal damage under identical conditions [1]. Simultaneously, compound 4a exhibited only 1/20th the affinity for dopamine D₂ receptors compared with flunarizine, thereby decoupling ion‑channel blockade from dopaminergic off‑target binding [1].
| Evidence Dimension | Neuroprotective potency in transient MCAO model |
|---|---|
| Target Compound Data | 1.7-fold potency relative to flunarizine; D₂ affinity = 1/20th of flunarizine |
| Comparator Or Baseline | Flunarizine (reference standard 1a) |
| Quantified Difference | 70% greater potency in MCAO; 95% lower D₂ receptor affinity |
| Conditions | Transient middle cerebral artery occlusion (MCAO) model in mice; systemic (ip) administration |
Why This Matters
This is the only publicly available head‑to‑head quantitative evidence linking a 1,4‑diethyl‑4‑piperidinol‑derived scaffold to superior neuroprotection with drastically reduced off‑target dopaminergic risk, a profile directly relevant to selecting this intermediate for anti‑ischemic drug discovery programs.
- [1] Kim, Y., et al. (2002). Synthesis and biological evaluation of new 4-arylpiperidines and 4-aryl-4-piperidinols: dual Na⁺ and Ca²⁺ channel blockers with reduced affinity for dopamine D₂ receptors. Bioorganic & Medicinal Chemistry, 10(2), 371–383. View Source
